5-Methylbenzene-1,3-diyl bis(2,4-dinitrobenzoate)
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Overview
Description
3-[(2,4-Dinitrobenzoyl)oxy]-5-methylphenyl 2,4-dinitrobenzoate is an organic compound characterized by the presence of multiple nitro groups and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-dinitrobenzoyl)oxy]-5-methylphenyl 2,4-dinitrobenzoate typically involves the esterification of 3-hydroxy-5-methylphenyl 2,4-dinitrobenzoate with 2,4-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis using ionic liquids, can be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dinitrobenzoyl)oxy]-5-methylphenyl 2,4-dinitrobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The nitro groups can be displaced by nucleophiles under appropriate conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethylformamide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride in ethanol are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Products include substituted derivatives where the nitro groups are replaced by nucleophiles.
Reduction: Products include the corresponding amino derivatives.
Hydrolysis: Products include 2,4-dinitrobenzoic acid and 3-hydroxy-5-methylphenol.
Scientific Research Applications
3-[(2,4-Dinitrobenzoyl)oxy]-5-methylphenyl 2,4-dinitrobenzoate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique optical characteristics.
Analytical Chemistry: It can be used as a derivatizing agent for the identification and quantification of alcohols and amines in various samples.
Mechanism of Action
The mechanism of action of 3-[(2,4-dinitrobenzoyl)oxy]-5-methylphenyl 2,4-dinitrobenzoate involves its interaction with nucleophiles or reducing agents. The nitro groups act as electron-withdrawing groups, making the compound susceptible to nucleophilic attack. In reduction reactions, the nitro groups are converted to amino groups through a series of electron transfer steps facilitated by the reducing agent .
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoic acid: Similar in structure but lacks the ester functionality.
2,4-Dinitrobenzoic acid: Similar in structure but lacks the ester functionality and the methyl group.
3,5-Dinitrobenzoyl chloride: Used as a reagent in the synthesis of esters like 3-[(2,4-dinitrobenzoyl)oxy]-5-methylphenyl 2,4-dinitrobenzoate.
Properties
Molecular Formula |
C21H12N4O12 |
---|---|
Molecular Weight |
512.3 g/mol |
IUPAC Name |
[3-(2,4-dinitrobenzoyl)oxy-5-methylphenyl] 2,4-dinitrobenzoate |
InChI |
InChI=1S/C21H12N4O12/c1-11-6-14(36-20(26)16-4-2-12(22(28)29)8-18(16)24(32)33)10-15(7-11)37-21(27)17-5-3-13(23(30)31)9-19(17)25(34)35/h2-10H,1H3 |
InChI Key |
NBWPDRYWZKCFPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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